Norepinephrine Transporter (NET) Inhibition Potency: A Weak Inhibitor Profile Differentiates Perafensine from Potent Clinical NRIs
Perafensine inhibits [3H]norepinephrine binding to the NET in rat brain synaptosomes with an IC50 of 1,940 nM . This establishes it as a substantially weaker NET inhibitor compared to first-line NRI antidepressants. For instance, in a standardized TRACT assay, reboxetine and maprotiline demonstrated pIC50 values of 8.3 and 7.3, respectively, which correspond to IC50 values of 5 nM and 50 nM . This represents a >10 to >300-fold difference in target engagement potency at the primary pharmacological target.
| Evidence Dimension | Norepinephrine Transporter (NET) Binding/Inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 1,940 nM (1.94 µM) against [3H]norepinephrine in rat synaptosomes |
| Comparator Or Baseline | Reboxetine IC50 = 5 nM; Maprotiline IC50 = 50 nM (as converted from pIC50 values in TRACT assay) |
| Quantified Difference | Perafensine is 10 to 388-fold weaker than maprotiline and reboxetine, respectively. |
| Conditions | Perafensine: Rat brain synaptosomes; Reboxetine & Maprotiline: TRACT assay (fluorescent substrate uptake). Different in vitro systems. |
Why This Matters
This substantial potency difference means Perafensine is unsuitable as a substitute for standard NRIs in behavioral pharmacology but may serve as a unique tool for studies requiring partial NET blockade.
- [1] BindingDB. (2009). IC50 data for Perafensine (BDBM50063547). Retrieved from http://ww.w.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=r20&reactant1=Transporter&reactant2=BDBM50063547 View Source
- [2] Ramos-Pulido, M. T., et al. (2021). Table 2: Inhibitory potency (pIC50) of NET inhibitors. Scientific Reports, 11, Article 91700. doi:10.1038/s41598-021-91700-7 View Source
